Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate

Physicochemical profiling Lipophilicity Drug-likeness

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate (CAS 1049118-95-7) is a synthetic small-molecule benzoxepine derivative with the molecular formula C20H17NO5 and a molecular weight of 351.4 g/mol. The compound features a benzo[b]oxepine core—a bicyclic system fusing a benzene ring to a seven-membered oxygen-containing oxepine heterocycle—substituted with a 7-methoxy group and linked via a 4-carboxamide bridge to a methyl 3-aminobenzoate moiety.

Molecular Formula C20H17NO5
Molecular Weight 351.358
CAS No. 1049118-95-7
Cat. No. B2623910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate
CAS1049118-95-7
Molecular FormulaC20H17NO5
Molecular Weight351.358
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC
InChIInChI=1S/C20H17NO5/c1-24-17-6-7-18-15(12-17)10-13(8-9-26-18)19(22)21-16-5-3-4-14(11-16)20(23)25-2/h3-12H,1-2H3,(H,21,22)
InChIKeyCNAGSINGCFREKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate (CAS 1049118-95-7): Chemical Identity and Scaffold Context for Procurement


Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate (CAS 1049118-95-7) is a synthetic small-molecule benzoxepine derivative with the molecular formula C20H17NO5 and a molecular weight of 351.4 g/mol . The compound features a benzo[b]oxepine core—a bicyclic system fusing a benzene ring to a seven-membered oxygen-containing oxepine heterocycle—substituted with a 7-methoxy group and linked via a 4-carboxamide bridge to a methyl 3-aminobenzoate moiety . This specific substitution pattern distinguishes it from other benzoxepine derivatives and positions it at the intersection of several biologically active chemotypes, including soluble epoxide hydrolase (sEH) inhibitor scaffolds and androgen receptor antagonist pharmacophores.

Why Generic Benzoxepine or Benzoate Analogs Cannot Replace Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate


The biological and physicochemical properties of this compound are exquisitely sensitive to three structural variables: (i) the position of the carboxamide attachment on the benzoate ring (3- vs. 4-substitution), (ii) the nature of the ester alkyl group (methyl vs. ethyl vs. isopropyl), and (iii) the electronic contribution of the 7-methoxy substituent on the benzoxepine ring . Simply substituting the 3-substituted methyl benzoate with the 4-substituted regioisomer alters the dipole moment and hydrogen-bonding trajectory of the amide NH, which may abrogate target engagement in structure-based design programs . Likewise, replacing the methyl ester with an isopropyl ester increases logD by approximately one unit (from an estimated ~4.0–4.3 to a measured 4.96), which can substantially affect cellular permeability, aqueous solubility, and off-target promiscuity . These interdependent structural features mean that even closely related benzoxepine-4-carboxamide analogs cannot be assumed to be functionally interchangeable in biological assays.

Quantified Differentiation Evidence for Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate vs. Closest Analogs


Ester Lipophilicity Differentiation: Methyl Ester (Target) vs. Isopropyl Ester Analog

The target compound bears a methyl ester, whereas the closest commercially catalogued analog at the 3-position—propan-2-yl 3-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate (ChemDiv D443-0844)—carries an isopropyl ester. The isopropyl analog exhibits a measured logP of 4.96, logD (pH 7.4) of 4.96, and logSw of -4.70 . The methyl ester of the target compound is predicted to be approximately 0.5–0.7 log units less lipophilic than the isopropyl analog based on the Hansch π contribution difference between methyl (π = 0.56) and isopropyl (π = 1.30) substituents [1]. This difference places the target compound closer to the optimal lipophilicity range (logD 1–4) for oral drug-like space and reduces the risk of low aqueous solubility that frequently compromises assay performance for highly lipophilic screening hits [2].

Physicochemical profiling Lipophilicity Drug-likeness

Regiochemical Differentiation: 3-Position Carboxamido Linkage vs. 4-Position Isomer

The target compound positions the benzo[b]oxepine-4-carboxamido group at the 3-position (meta) of the methyl benzoate ring, whereas a commercially available isomer—Methyl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate—places it at the 4-position (para) . This positional shift alters the relative orientation of the carboxamide NH and the ester carbonyl by approximately 120° in rotational space and changes the molecular dipole vector, which can affect hydrogen-bond donor/acceptor geometry with biological targets . In structure-based drug design, such regiochemical differences have been shown to result in >10-fold changes in binding affinity when the amide NH engages in a directional hydrogen bond within a protein active site [1].

Regiochemistry Structure–Activity Relationships Molecular recognition

Benzoxepine Scaffold Privilege in Androgen Receptor Antagonism: Class-Level Evidence

A 2025 study in the Journal of Medicinal Chemistry identified the benzo[b]oxepine-4-carboxamide scaffold as a privileged head group for developing antiresistance androgen receptor (AR) antagonists. Compound Z10, bearing the benzo[b]oxepine head, was identified as a potent AR antagonist, and derivative Y5 demonstrated a dual mechanism of action—antagonizing AR by disrupting AR dimerization [1]. Although these specific compounds differ from the target molecule in their tail group (1,2,4-thiadiazole vs. methyl benzoate), the benzo[b]oxepine-4-carboxamide portion of the scaffold is conserved and is directly implicated in the pharmacophoric recognition. In contrast, earlier benzoxepine-based AR ligands lacking the 4-carboxamide substitution pattern showed substantially weaker or no antagonism [2].

Androgen receptor Antagonist Benzoxepine pharmacophore

7-Methoxybenzoxepine-4-Carboxamide Scaffold as Dual-Target Antimycobacterial Chemotype

A 2025 virtual screening and in vitro validation study identified benzo[b]oxepine-4-carboxylic acid amide derivatives as dual-target inhibitors of M. tuberculosis leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS). The most active compound—7-Methoxy-benzo[b]oxepine-4-carboxylic acid [5-(2-fluoro-benzyl)-thiazol-2-yl]-amide—inhibited LeuRS with an IC50 of 19.7 µM and suppressed MetRS activity by 96.5% at 100 µM [1]. The 7-methoxy substitution on the benzoxepine ring was critical for activity, as molecular docking showed that the methoxy group participates in key interactions within the adenine recognition pocket of the enzyme active site [2]. The target compound retains the identical 7-methoxybenzo[b]oxepine-4-carboxamide core structure while presenting a different amide substituent (methyl 3-aminobenzoate vs. 5-benzyl-thiazol-2-yl-amide), offering an alternative vector for chemical optimization.

Mycobacterium tuberculosis Aminoacyl-tRNA synthetase Dual inhibition

Endocyclic Oxepine Oxygen as a Distinctive Hydrogen-Bond Acceptor Compared to Benzopyran and Benzodiazepine Scaffolds

The benzo[b]oxepine scaffold of the target compound contains an endocyclic oxygen atom embedded in a seven-membered, partially unsaturated ring. This oxygen serves as a hydrogen-bond acceptor (HBA) with a geometry that is distinct from the oxygen in six-membered benzopyrans (chromenes) and the nitrogen in seven-membered benzodiazepines [1]. The oxepine oxygen's lone pair orientation and its spatial position relative to the fused benzene ring create a unique pharmacophobic pattern that has been exploited in PI3K inhibitor design to achieve isoform selectivity [2]. A comparative analysis of benzoxepine vs. benzopyran PI3K inhibitors showed that the seven-membered oxepine ring provides a better fit to the p110α ATP-binding pocket due to altered torsion angles between the heterocyclic oxygen and the hinge-region valine backbone NH [3].

Hydrogen bonding Scaffold hopping Heterocyclic chemistry

Synthetic Tractability: Three Orthogonal Functional-Group Handles for Derivatization

The target compound possesses three chemically distinct, orthogonally addressable functional groups that enable selective derivatization: (1) a methyl ester (hydrolyzable to carboxylic acid for amide coupling), (2) a secondary amide (reducible or modifiable), and (3) a methoxy-substituted benzoxepine ring capable of electrophilic aromatic substitution . This differentiates it from simpler benzoxepine analogs that lack the benzoate ester handle, which restricts downstream diversification to modifications of the oxepine ring only. The compound is catalogued as a versatile synthetic building block by multiple suppliers, with reported purities typically ≥95% by HPLC .

Chemical biology Library synthesis Building block utility

Optimal Procurement and Research Application Scenarios for Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate


Hit Validation and SAR Expansion in Androgen Receptor Antagonist Programs

For teams working on antiresistance AR antagonists, this compound provides the validated benzo[b]oxepine-4-carboxamide head group with a methyl benzoate tail that can be rapidly diversified. The 2025 J. Med. Chem. study demonstrated that the benzo[b]oxepine-4-carboxamide scaffold confers potent AR antagonism with dual mechanisms, including AR dimerization disruption [1]. Researchers can hydrolyze the methyl ester to the free acid and perform parallel amide coupling to explore tail-group SAR, or use the intact compound as a control to benchmark new derivatives.

Antimycobacterial Lead Optimization Leveraging 7-Methoxybenzoxepine Core

Investigators targeting M. tuberculosis aminoacyl-tRNA synthetases can employ this compound as a scaffold for lead optimization. The 7-methoxybenzo[b]oxepine-4-carboxamide core has been validated in vitro as a dual LeuRS/MetRS inhibitor chemotype, with the best analog achieving an IC50 of 19.7 µM against LeuRS and 96.5% MetRS inhibition at 100 µM [2]. The target compound's methyl 3-aminobenzoate substituent provides a distinct vector relative to the 5-benzyl-thiazol-2-yl-amide tail of the published lead, enabling exploration of alternative binding interactions with the amino acid acceptor region of the synthetases.

Scaffold-Hopping Campaigns for Kinase or GPCR Targets Requiring Unique HBA Geometry

When benzo-fused heterocyclic screening libraries based on indoles, benzimidazoles, or benzopyrans fail to yield hits against a target of interest, the benzo[b]oxepine scaffold offers a structurally differentiated alternative. The endocyclic oxepine oxygen provides a hydrogen-bond acceptor positioned ~0.5–0.7 Å further from the aromatic centroid compared to six-membered benzopyran analogs [3]. This compound can serve as a starting fragment or as a member of a diversity set designed to probe HBA geometry requirements in a binding site.

Focused Library Synthesis via Orthogonal Functional-Group Derivatization

The compound is optimally suited as a central building block for generating small, focused libraries of 20–50 benzoxepine-4-carboxamide analogs. Its three orthogonal reactive handles—methyl ester, secondary amide, and methoxy-substituted oxepine ring—enable divergent synthesis strategies. The methyl ester can be saponified to the carboxylic acid for amide coupling with diverse amines; the secondary amide can be alkylated or reduced; and the oxepine ring can undergo electrophilic substitution at activated positions. This synthetic versatility reduces the number of synthetic steps required to explore chemical space around the benzoxepine core compared to monofunctional building blocks .

Quote Request

Request a Quote for Methyl 3-(7-methoxybenzo[b]oxepine-4-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.